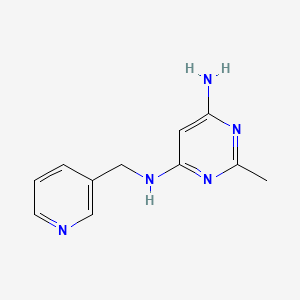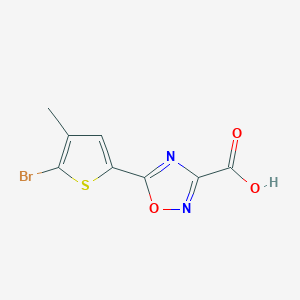![molecular formula C10H15N3S2 B13343256 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole CAS No. 1706457-35-3](/img/structure/B13343256.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their significant potential in drug discovery and other scientific applications . The presence of the 8-azabicyclo[3.2.1]octane scaffold in its structure makes it particularly interesting due to its pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective cycloaddition reactions . The thiadiazole ring is then introduced through a series of nucleophilic substitution reactions, often involving thiol reagents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This often includes controlling the temperature, pressure, and pH of the reaction environment. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic scaffold and exhibit similar biological activities.
Thiadiazole derivatives:
Uniqueness
What sets 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole apart is the combination of the 8-azabicyclo[3.2.1]octane scaffold with the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1706457-35-3 |
|---|---|
Molekularformel |
C10H15N3S2 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H15N3S2/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-5H2,1H3 |
InChI-Schlüssel |
MOEUJKNWFQAPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SC2CC3CCC(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)

![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)




![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
